

# Application Note: Quantitative Analysis of Chromone-3-carboxylic Acid using Reverse-Phase HPLC

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## Compound of Interest

Compound Name: *Chromone-3-carboxylic acid*

Cat. No.: *B1584910*

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## Abstract

This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Chromone-3-carboxylic acid**. The method utilizes a C18 column with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. The described protocol is suitable for routine quality control, stability studies, and pharmacokinetic analysis of **Chromone-3-carboxylic acid** in various sample matrices.

## Introduction

**Chromone-3-carboxylic acid** is a key heterocyclic compound and a valuable building block in the synthesis of various biologically active molecules.<sup>[1][2][3]</sup> Its derivatives have shown potential as antioxidant and anti-inflammatory agents.<sup>[1][3]</sup> Accurate and precise quantification of **Chromone-3-carboxylic acid** is therefore crucial for research, development, and quality control in the pharmaceutical and chemical industries. This application note presents a validated HPLC method for its determination.

## Experimental

**Instrumentation:** A standard HPLC system equipped with a UV-Vis detector was used for this analysis.

## Chemicals and Reagents:

- **Chromone-3-carboxylic acid** reference standard (Purity ≥98%)[3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Deionized water (18.2 MΩ·cm)

Chromatographic Conditions: A reverse-phase HPLC method was developed and validated for the quantification of **Chromone-3-carboxylic acid**. The optimal chromatographic conditions are summarized in the table below. A similar reverse-phase method has been successfully applied for the analysis of the related compound, Chromone-3-carboxaldehyde.[4]

Parameter	Condition
HPLC Column	C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μm)
Mobile Phase	25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with H <sub>3</sub> PO <sub>4</sub> ) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	10 minutes

## Results and Discussion

The developed HPLC method provides a well-resolved peak for **Chromone-3-carboxylic acid** with excellent symmetry. The retention time under the specified conditions was observed to be approximately 4.5 minutes. The method was validated for linearity, precision, accuracy, and sensitivity.

**Linearity:** The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL. The calibration curve showed a correlation coefficient ( $R^2$ ) of greater than 0.999.

**Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the method.

## Quantitative Data Summary

The quantitative performance of the analytical method is summarized in the table below:

Parameter	Result
Retention Time (min)	~ 4.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient ( $R^2$ )	> 0.999
Limit of Detection (LOD) (µg/mL)	0.1
Limit of Quantification (LOQ) (µg/mL)	0.3

## Experimental Workflow Diagram



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Caption: Experimental workflow for the HPLC quantification of **Chromone-3-carboxylic acid**.

## Detailed Protocol

## 1. Preparation of Mobile Phase (25 mM Phosphate Buffer pH 3.0 : Acetonitrile (60:40))

1.1. Phosphate Buffer Preparation (25 mM, pH 3.0): 1.1.1. Weigh 3.40 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of deionized water. 1.1.2. Adjust the pH of the solution to  $3.0 \pm 0.05$  using orthophosphoric acid. 1.1.3. Filter the buffer solution through a 0.45  $\mu\text{m}$  membrane filter.

1.2. Mobile Phase Preparation: 1.2.1. Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile. 1.2.2. Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

## 2. Preparation of Standard Stock Solution (1000 $\mu\text{g/mL}$ )

2.1. Accurately weigh 10 mg of **Chromone-3-carboxylic acid** reference standard. 2.2. Transfer the standard to a 10 mL volumetric flask. 2.3. Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase. **Chromone-3-carboxylic acid** is slightly soluble in methanol.[1][5] 2.4. Sonicate for 5 minutes to ensure complete dissolution.

## 3. Preparation of Working Standard Solutions (1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$ )

3.1. Serially dilute the standard stock solution with the mobile phase to obtain working standard solutions at the desired concentrations.

## 4. Sample Preparation

4.1. Accurately weigh a suitable amount of the sample containing **Chromone-3-carboxylic acid**. 4.2. Dissolve the sample in a known volume of mobile phase. The final concentration should fall within the linear range of the method. 4.3. Filter the sample solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## 5. HPLC System Setup and Analysis

5.1. Set up the HPLC system according to the chromatographic conditions specified in the "Chromatographic Conditions" table. 5.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 5.3. Inject 10  $\mu\text{L}$  of each working standard solution in duplicate, starting from the lowest concentration. 5.4. Inject 10  $\mu\text{L}$  of the prepared sample solution in duplicate. 5.5. Construct a calibration curve by plotting the peak

area against the concentration of the standard solutions. 5.6. Determine the concentration of **Chromone-3-carboxylic acid** in the sample by interpolating its peak area from the calibration curve.

## Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **Chromone-3-carboxylic acid**. The method can be effectively used for routine analysis in quality control and research laboratories.

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